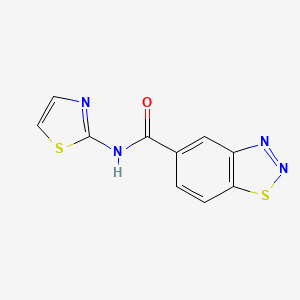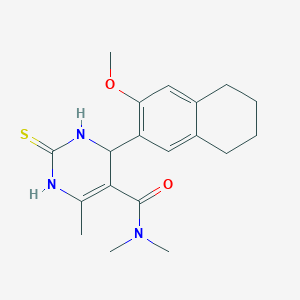![molecular formula C14H13NO6S B4008916 2-[1-carboxy-3-(methylthio)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4008916.png)
2-[1-carboxy-3-(methylthio)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoindoline derivatives involves processes such as solvent-free synthesis, which can be achieved by fusion of certain carboxylic acids with amino acids. For instance, a simple solvent-free synthesis approach was used to create an isoindolone derivative by fusing cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid, showcasing the compound's structural confirmation through spectral data analysis (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
Organotin carboxylates based on amide carboxylic acids exhibit complex molecular structures, as demonstrated in studies where compounds formed 1D, 2D, and 3D supramolecular organizations mediated through specific interactions. These structures were characterized by IR, NMR spectroscopy, and X-ray crystallography diffraction analysis, revealing intricate details about their molecular configuration (Xiao et al., 2017).
Chemical Reactions and Properties
Isoindoline derivatives have been explored for various chemical reactions, including the synthesis of dithiocarboxylic acids and reactions leading to the formation of novel compounds with unique properties. Research into dithiocarboxylic acids, for example, has augmented our understanding of these compounds through new preparative, spectroscopic, and structural facts, expanding the knowledge of their chemical behaviors (Grote et al., 2018).
Physical Properties Analysis
The physical properties of isoindoline derivatives and related compounds, such as luminescent properties, are of considerable interest. Studies have shown that certain organotin carboxylates exhibit luminescent properties, contributing to a deeper understanding of the physical characteristics of these compounds (Xiao et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of isoindoline derivatives, are areas of active research. For instance, novel classes of isoindoline derivatives have been identified as inhibitors for specific enzymes, indicating the chemical versatility and potential utility of these compounds in various applications (Courtney et al., 2004).
Propiedades
IUPAC Name |
2-(1-carboxy-3-methylsulfanylpropyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-22-5-4-10(14(20)21)15-11(16)8-3-2-7(13(18)19)6-9(8)12(15)17/h2-3,6,10H,4-5H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKJEFFAOMOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dichlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008837.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008848.png)

![5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4008853.png)
![methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4008873.png)
![6-methyl-2-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B4008878.png)

![3-{[3-(2-furyl)acryloyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B4008892.png)

![4-[4-(2,4-dichlorophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008906.png)
![1-{[6-(3-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4008911.png)

![N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008947.png)